3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
CAS No.: 1342836-84-3
Cat. No.: VC2564645
Molecular Formula: C7H12N4O2
Molecular Weight: 184.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342836-84-3 |
|---|---|
| Molecular Formula | C7H12N4O2 |
| Molecular Weight | 184.2 g/mol |
| IUPAC Name | 3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C7H12N4O2/c1-13-3-2-9-7(12)5-4-6(8)11-10-5/h4H,2-3H2,1H3,(H,9,12)(H3,8,10,11) |
| Standard InChI Key | TXSOELUBVZRSJW-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)C1=CC(=NN1)N |
| Canonical SMILES | COCCNC(=O)C1=CC(=NN1)N |
Introduction
Chemical Identity and Basic Properties
3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative characterized by an amino group at position 3 and a carboxamide group at position 5, with the latter containing a 2-methoxyethyl substituent. The compound is identified by its unique CAS number and specific molecular characteristics that distinguish it from related compounds.
Table 1 below presents the essential chemical identifiers and physical properties of the compound:
| Property | Value |
|---|---|
| CAS Number | 1342836-84-3 |
| Molecular Formula | C7H12N4O2 |
| Molecular Weight | 184.2 g/mol |
| IUPAC Name | 3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C7H12N4O2/c1-13-3-2-9-7(12)5-4-6(8)11-10-5/h4H,2-3H2,1H3,(H,9,12)(H3,8,10,11) |
| Standard InChIKey | TXSOELUBVZRSJW-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)C1=CC(=NN1)N |
| Canonical SMILES | COCCNC(=O)C1=CC(=NN1)N |
The compound possesses a unique molecular structure that contributes to its chemical behavior and potential biological activities. The presence of both hydrogen bond donors (amino group) and acceptors (carboxamide oxygen, methoxy oxygen) provides opportunities for intermolecular interactions that may influence its binding characteristics with biological targets.
Structural Characteristics
The molecular structure of 3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide features several key structural elements that define its chemical behavior and potential biological interactions:
Pyrazole Core
The 1H-pyrazole heterocycle forms the central scaffold of the molecule, providing a planar aromatic system with specific electronic properties. This five-membered ring contains two adjacent nitrogen atoms, creating a region of high electron density that can participate in hydrogen bonding and coordinate with metal ions.
Functional Groups
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3-Amino group: This primary amine can act as both a hydrogen bond donor and acceptor, potentially enhancing water solubility and target binding affinity.
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5-Carboxamide group: The amide linkage provides rigidity to the molecule while serving as a hydrogen bond acceptor through its carbonyl oxygen.
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2-Methoxyethyl substituent: This flexible side chain introduces hydrophobicity while maintaining hydrogen bond acceptor capability through its ether oxygen.
The specific arrangement of these functional groups creates a unique three-dimensional structure with distinct regions of polarity and hydrophobicity, potentially influencing its interaction with biological systems.
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is essential for predicting its behavior in various environments and developing appropriate formulation strategies for potential applications.
Structure-Activity Relationship Analysis
Understanding the structure-activity relationships of 3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide and related compounds provides valuable insights into the importance of specific structural features for biological activity.
Comparison with Related Compounds
Several structurally related compounds offer points of comparison:
Table 2: Comparison of 3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide with related compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |
|---|---|---|---|
| 3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide | C7H12N4O2 | 184.2 | Reference compound |
| 3-amino-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide | C6H10N4O2 | 170.17 | Hydroxy instead of methoxy group |
| 5-Amino-N-methyl-1H-pyrazole-3-carboxamide | C5H8N4O | 140.14 | Methyl instead of methoxyethyl group, different position numbering |
| 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide | C9H16N4O | 196.25 | N,N-diethyl instead of N-(2-methoxyethyl), additional N-methyl group |
| N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide | C7H11N3O2 | 169.18 | Lacks the 3-amino group |
The replacement of the methoxy group with a hydroxy group (as in 3-amino-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide) would likely increase hydrophilicity and hydrogen-bonding capacity, potentially affecting membrane permeability and target binding affinity .
The absence of the 3-amino group (as in N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide) would significantly alter the hydrogen-bonding pattern and electronic properties of the pyrazole ring, likely affecting its interaction with biological targets .
Analytical Considerations
For researchers working with 3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide, several analytical considerations are important for characterization and quality control.
Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for:
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Methoxy protons (singlet, ~3.3 ppm)
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Methylene protons (multiplets, ~3.4-3.6 ppm)
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Pyrazole C-H proton (singlet, ~6.0 ppm)
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Amino protons (broad signal, ~5.5-6.5 ppm)
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Amide NH proton (triplet, ~8.0-8.5 ppm)
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-
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Mass Spectrometry:
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Expected molecular ion peak at m/z 184 [M]⁺
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Characteristic fragmentation patterns would include loss of the methoxy group and cleavage of the carboxamide bond
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Infrared Spectroscopy:
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Characteristic absorption bands for N-H stretching (~3300-3500 cm⁻¹)
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C=O stretching (~1650-1700 cm⁻¹)
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C-O stretching (~1050-1150 cm⁻¹)
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Chromatographic Analysis
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods would be valuable for purity determination and quantification, with expected retention behavior influenced by the compound's moderate polarity.
Future Research Directions
Based on the structural features and potential bioactivities of 3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide, several promising research directions can be identified:
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Systematic structure-activity relationship studies: Investigating how modifications to different positions of the pyrazole ring and the methoxyethyl side chain affect biological activity.
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Target identification: Screening against kinase panels and other enzyme targets to identify specific biological targets.
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Development of more potent and selective analogs: Using the core structure as a starting point for medicinal chemistry optimization.
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Investigation of physicochemical properties: Detailed characterization of solubility, lipophilicity, and membrane permeability to improve drug-like properties.
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Exploration of potential therapeutic applications: Based on identified activities, development of specific therapeutic applications in areas such as cancer, inflammation, or other disease states.
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